molecular formula C11H14ClN5O2 B1399649 tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate CAS No. 1002310-30-6

tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Cat. No.: B1399649
CAS No.: 1002310-30-6
M. Wt: 283.71 g/mol
InChI Key: VHQMHNOTRSUPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has a molecular formula of C11H14ClN5O2, an average mass of 283.714 Da, and a monoisotopic mass of 283.083588 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthesis process was used to create a family of 12 triazolo-pyridazine-6-yl-substituted piperazines . The process involved conjugating corresponding 2° amines with 6-chloro-3-(m-tolyl)-triazolopyridazine .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively. The crystal structures of BD1 in complex with four selected inhibitors were determined, providing insight into the binding modes . The C7 and C8 positions of [1,2,4]triazolo[4,3-b]pyridazine showed a relatively positive charge and were positioned near Asn140 .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Structure Analysis of Triazolo[4,3-b]pyridazine 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound to tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, was synthesized and analyzed. This process involved treatments with various chemicals and was elucidated using spectroscopic techniques. The compound crystallized in the monoclinic crystal system, and its structure was confirmed using X-ray diffraction. Additionally, Density Functional Theory (DFT) calculations helped in understanding the compound's properties like HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).

Antioxidant Properties

Synthesis and Antioxidant Activity of Triazolopyridazine Derivatives The study focused on the synthesis of derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones and their antioxidant properties. The structure of these compounds was confirmed through various spectral methods. These substances exhibited both antioxidant and prooxidant properties, influenced by the chemical structure. The introduction of electron-withdrawing substituents into the benzene ring was found to decrease antioxidant properties (Novodvorskyi et al., 2020).

Synthesis Techniques and Molecular Analysis

Synthesis and Crystal Structure Characterization of Triazole Pyridazine Derivatives This study synthesized and characterized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine. These compounds showed potential biological properties such as anti-tumor and anti-inflammatory activity. The structures were confirmed using single crystal X-ray diffraction technique, and DFT calculations were employed to analyze various quantum chemical parameters (Sallam et al., 2021).

Mechanism of Action

The [1,2,4]triazolo[4,3-b]pyridazine derivatives are proposed as bromodomain inhibitors . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted .

Properties

IUPAC Name

tert-butyl N-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)13-6-9-15-14-8-5-4-7(12)16-17(8)9/h4-5H,6H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMHNOTRSUPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2-L round bottom flask flask equipped with a magnetic stirbar was charged with di(1H-imidazol-1-yl)methanone (121 g, 749 mmol) and acetonitrile (500 mL). The stirred slurry was cooled by immersing the flask in an ice bath. A solution of N-Boc glycine (125 g, 714 mmol) in acetonitrile (500 mL) was added via a 500-mL addition funnel over the course of 30-45 min. The mixture was aged for 1 h while a 5-L, 3-neck, round bottom flask equipped with a mechanical overhead stirrer and a thermocouple w/adapter was charged with 1-(6-chloropyridazin-3-yl)hydrazine (108 g, 749 mmol) and acetonitrile (900 mL) and cooled to <5 deg C. in an ice bath. The cold solution of the acylimidazole was then transferred via a polyethylene cannula into the thick suspension of the hydrazine over a period of 30-45 min). The ice bath was removed, and the mixture was allowed to warm. After 2.5 h of stirring, 4-methylbenzenesulfonic acid hydrate (143 g, 749 mmol) was added. The flask was then equipped with a heating mantle and a reflux condenser and was heated to reflux (82 deg C.) for 13 h, then cooled back to about 60 deg C. At this point, the warm solution was vacuum filtered through paper. The brown filtrate was then concentrated by rotary evaporation. The resulting thick yellow-brown slurry was stirred in an ice bath and diluted with ACN (about 100 mL). After stirring for 1 h, the solids were isolated by vacuum filtration, washed with ice-cold 1:1 ACN/H2O (2×150 mL) and air-dried on the filter until a freely flowing solid was obtained (159 g, 78.5% yield).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
[Compound]
Name
acylimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
143 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.